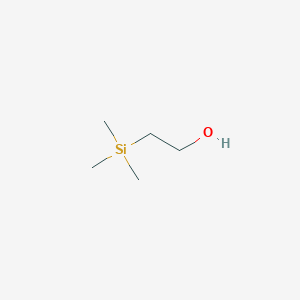

2-(Trimethylsilyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96784. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Trimethylsilyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-trimethylsilylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14OSi/c1-7(2,3)5-4-6/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGINKJHQQQORD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183421 | |

| Record name | 2-(Trimethylsilyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2916-68-9 | |

| Record name | 2-(Trimethylsilyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2916-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trimethylsilyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trimethylsilyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Trimethylsilyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trimethylsilyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIMETHYLSILYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF24TDM0VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of 2-(Trimethylsilyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principal laboratory methods for the synthesis of 2-(trimethylsilyl)ethanol, a versatile reagent utilized in organic chemistry, particularly as a protecting group for various functionalities in the synthesis of complex molecules.[1] The methodologies detailed herein are based on established and reliable procedures, offering a comparative analysis of three primary synthetic routes.

Introduction

This compound (TMSE) is an organosilicon compound with the chemical formula (CH₃)₃SiCH₂CH₂OH. Its utility in organic synthesis stems from the stability of the trimethylsilylethyl protecting group under a variety of reaction conditions and its facile removal under mild, specific conditions. This guide details three common and effective methods for its laboratory-scale preparation: the reaction of a Grignard reagent with paraformaldehyde, the hydroboration-oxidation of vinyltrimethylsilane (B1294299), and the reduction of ethyl trimethylsilylacetate.

Physicochemical Data of Key Compounds

A summary of the physical and chemical properties of the reactants and the final product is presented in the table below for quick reference.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| (Chloromethyl)trimethylsilane | 2344-80-1 | C₄H₁₁ClSi | 122.67 | 98-99 | 0.879 |

| Magnesium Turnings | 7439-95-4 | Mg | 24.31 | 1090 | 1.738 |

| Paraformaldehyde | 30525-89-4 | (CH₂O)n | ~600 | Decomposes | 1.46 |

| Vinyltrimethylsilane | 754-05-2 | C₅H₁₂Si | 100.23 | 55 | 0.684 |

| Borane-tetrahydrofuran (B86392) complex (1M in THF) | 14044-65-6 | BH₃·C₄H₈O | 85.94 | ~66 (THF) | 0.898 |

| Ethyl trimethylsilylacetate | 4071-88-9 | C₇H₁₆O₂Si | 160.29 | 156-159 | 0.876 |

| This compound | 2916-68-9 | C₅H₁₄OSi | 118.25 | 71-73 / 35 mmHg | 0.825 |

Synthetic Methodologies

This section provides detailed experimental protocols for the three primary synthetic routes to this compound.

Method 1: Grignard Reaction of (Trimethylsilyl)methylmagnesium chloride with Paraformaldehyde

This method is often considered the most convenient for the preparation of this compound.[1] It involves the formation of a Grignard reagent from (chloromethyl)trimethylsilane, which then reacts with formaldehyde (B43269) generated in situ from the depolymerization of paraformaldehyde.

Step 1: Preparation of (Trimethylsilyl)methylmagnesium chloride

A 500-mL, three-necked, round-bottomed flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a mechanical stirrer. The apparatus is flame-dried under a stream of dry nitrogen. To the flask are added magnesium turnings (5.2 g, 0.22 g-atom) and 150 mL of anhydrous diethyl ether. A few crystals of iodine are added to initiate the reaction. A solution of (chloromethyl)trimethylsilane (25.8 g, 0.21 mol) in 50 mL of anhydrous diethyl ether is placed in the dropping funnel. A small portion of the silane (B1218182) solution is added to the stirred magnesium suspension. Once the reaction begins, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether, the remaining silane solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is heated under reflux for an additional 30 minutes to ensure complete reaction. The resulting gray-black solution of the Grignard reagent is cooled to room temperature and used directly in the next step.[2]

Step 2: Reaction with Formaldehyde

The dropping funnel on the Grignard reagent flask is replaced with a wide-bore glass tube connected to a separate flask containing paraformaldehyde (7.0 g, 0.23 mol, based on CH₂O) that has been dried in a vacuum desiccator. The paraformaldehyde is heated in an oil bath to 180-200 °C to effect depolymerization. A slow stream of dry nitrogen is passed through the paraformaldehyde flask to carry the gaseous formaldehyde into the stirred Grignard solution. The reaction is exothermic and may require occasional cooling with an ice-water bath to maintain a controlled temperature. The reaction is typically complete within 2 hours, which can be confirmed by a negative color test for the Grignard reagent.[3]

Step 3: Work-up and Purification

The reaction mixture is cooled in an ice bath and cautiously hydrolyzed by the slow, dropwise addition of 200 mL of a saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with three 100-mL portions of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to afford this compound.[2]

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) |

| (Chloromethyl)trimethylsilane | 122.67 | 25.8 | 0.21 | ~29.3 |

| Magnesium Turnings | 24.31 | 5.2 | 0.22 | - |

| Paraformaldehyde | 30.03 (as CH₂O) | 7.0 | 0.23 | - |

| Diethyl Ether | 74.12 | - | - | ~200 |

| Product | 118.25 | - | - | - |

| Typical Yield | - | - | ~60-70% | - |

Method 2: Hydroboration-Oxidation of Vinyltrimethylsilane

This two-step method provides a regioselective route to this compound, proceeding via an anti-Markovnikov addition of borane (B79455) across the double bond of vinyltrimethylsilane.

Step 1: Hydroboration

A dry, 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet. The flask is charged with vinyltrimethylsilane (20.0 g, 0.20 mol) dissolved in 100 mL of anhydrous tetrahydrofuran (B95107) (THF). The solution is cooled to 0 °C in an ice bath. A 1.0 M solution of borane-tetrahydrofuran complex in THF (70 mL, 0.07 mol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, the mixture is stirred at room temperature for 2 hours to ensure the completion of the hydroboration reaction.

Step 2: Oxidation and Work-up

The reaction mixture is cooled again to 0 °C. A solution of 3 M aqueous sodium hydroxide (B78521) (25 mL) is added slowly, followed by the careful, dropwise addition of 30% aqueous hydrogen peroxide (25 mL), ensuring the temperature does not exceed 40 °C. The mixture is then stirred at room temperature for 1 hour. The aqueous layer is separated and extracted with three 50-mL portions of diethyl ether. The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by fractional distillation under reduced pressure to yield this compound.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) |

| Vinyltrimethylsilane | 100.23 | 20.0 | 0.20 | ~29.2 |

| Borane-THF (1.0 M) | 85.94 | - | 0.07 | 70 |

| Sodium Hydroxide (3 M) | 40.00 | - | - | 25 |

| Hydrogen Peroxide (30%) | 34.01 | - | - | 25 |

| Tetrahydrofuran | 72.11 | - | - | 100 |

| Product | 118.25 | - | - | - |

| Typical Yield | - | - | ~80-90% | - |

Method 3: Reduction of Ethyl Trimethylsilylacetate

This method involves the synthesis of ethyl trimethylsilylacetate followed by its reduction to the desired alcohol. The reduction can be achieved using lithium aluminum hydride or, more conveniently, with a borane-tetrahydrofuran complex.

Step 1: Synthesis of Ethyl Trimethylsilylacetate

This intermediate can be prepared by various methods, including the reaction of the Reformatsky reagent derived from ethyl bromoacetate (B1195939) and zinc with trimethylchlorosilane.

Step 2: Reduction with Borane-Tetrahydrofuran Complex

A solution of ethyl trimethylsilylacetate (16.0 g, 0.10 mol) in 100 mL of anhydrous tetrahydrofuran (THF) is prepared in a 500-mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. A 1.0 M solution of borane-tetrahydrofuran complex in THF (100 mL, 0.10 mol) is added to the stirred solution at room temperature. The reaction mixture is then stirred at ambient temperature for 48 hours.[1]

Step 3: Work-up and Purification

The reaction is quenched by the slow addition of methanol (B129727) until the evolution of hydrogen ceases. The solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed successively with 1 M hydrochloric acid and saturated aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by fractional distillation under reduced pressure to give this compound. A reported yield for this reaction is 78.1%.[1]

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) |

| Ethyl trimethylsilylacetate | 160.29 | 16.0 | 0.10 | ~18.3 |

| Borane-THF (1.0 M) | 85.94 | - | 0.10 | 100 |

| Tetrahydrofuran | 72.11 | - | - | 100 |

| Product | 118.25 | - | - | - |

| Reported Yield | - | - | 78.1% [1] | - |

Experimental Workflows

The following diagrams illustrate the logical flow of each synthetic procedure.

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Caption: Workflow for the hydroboration-oxidation synthesis of this compound.

Caption: Workflow for the synthesis of this compound by reduction of its ethyl ester.

Conclusion

This guide has detailed three robust and commonly employed laboratory procedures for the synthesis of this compound. The choice of method will depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The Grignard reaction offers a convenient route, while the hydroboration-oxidation provides high yields with excellent regioselectivity. The reduction of the corresponding ester presents another viable alternative. All three methods, when performed with care and adherence to standard laboratory safety practices, can provide the desired product in good yield and purity for subsequent use in complex organic syntheses.

References

An In-depth Technical Guide to the Physical and Spectral Properties of 2-(Trimethylsilyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trimethylsilyl)ethanol (TMSEtOH) is a versatile organosilicon compound widely utilized in organic synthesis, particularly as a protecting group for various functional groups, including carboxylic acids, phosphates, hydroxyls, and amines.[1][2] Its unique properties, stemming from the presence of the trimethylsilyl (B98337) group, facilitate purification and allow for selective deprotection under mild conditions. This technical guide provides a comprehensive overview of the core physical properties and spectral data of this compound, complete with standardized experimental protocols for characterization.

Physical and Chemical Properties

This compound is a clear, colorless liquid at room temperature.[3][4] It is recognized for its utility as a derivatizing agent in gas chromatography to improve the detection and analysis of polar compounds.[3] Key identification and property data are summarized below.

| Property | Value |

| CAS Number | 2916-68-9[3] |

| Molecular Formula | C₅H₁₄OSi[3] |

| Molecular Weight | 118.25 g/mol [3][5] |

| Appearance | Clear, colorless liquid[3][6] |

| Boiling Point | 71-73 °C / 35 mmHg[2][3][5] 145 °C[6] |

| Melting Point | 0 °C[6] |

| Density | 0.825 g/mL at 25 °C[1][5] 0.81-0.83 g/mL at 20 °C[3] |

| Refractive Index (n20/D) | 1.423 - 1.427[3][4][5] |

| Flash Point | 50 °C (122 °F) - 56 °C (132.8 °F)[7][8] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate[1]. Slightly soluble in water[6]. |

| Synonyms | (2-Hydroxyethyl)trimethylsilane, 2-(Trimethylsilyl)ethyl alcohol[3][9] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following sections detail the characteristic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃).[10]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.7 | Triplet | 2H | -CH₂-OH |

| ~0.9 | Triplet | 2H | (CH₃)₃Si-CH₂- |

| ~0.0 | Singlet | 9H | (CH₃)₃Si- |

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton.

| Chemical Shift (δ) ppm | Assignment |

| ~63 | -CH₂-OH |

| ~20 | (CH₃)₃Si-CH₂- |

| ~-2 | (CH₃)₃Si- |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. Data is often acquired using Attenuated Total Reflectance (ATR) techniques on the neat liquid.[11]

| Wavenumber (cm⁻¹) | Description | Functional Group |

| ~3330 (broad) | O-H stretch | Alcohol |

| ~2950, 2870 | C-H stretch | Alkane |

| ~1250, 840 | Si-C stretch/bend | Trimethylsilyl |

| ~1050 | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a characteristic fragmentation pattern that can be used for its identification.[12]

| m/z | Relative Intensity | Assignment |

| 103 | High | [M - CH₃]⁺ |

| 75 | High | [(CH₃)₂SiOH]⁺ |

| 73 | High | [(CH₃)₃Si]⁺ |

| 45 | High | [CH₂OH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

1. Determination of Physical Properties

-

Boiling Point: The boiling point is determined at reduced pressure (e.g., 35 mmHg) via vacuum distillation. The sample is heated in a distillation flask, and the temperature at which the liquid and vapor phases are in equilibrium, causing consistent condensation and collection of the distillate, is recorded as the boiling point at that pressure.

-

Density: A calibrated pycnometer is used to determine the density at a specific temperature (e.g., 25 °C). The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

Refractive Index: An Abbe refractometer is used. A few drops of the liquid sample are placed on the prism surface. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs, and the refractive index is read from the scale, typically at 20°C using the sodium D-line (589 nm).

2. Acquisition of Spectral Data

-

NMR Spectroscopy (¹H and ¹³C):

-

A sample is prepared by dissolving approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00), although the compound's own silyl (B83357) group can serve as an internal reference.

-

The NMR tube is placed in the spectrometer.

-

For ¹H NMR, standard acquisition parameters are used (e.g., 400 MHz, 16-32 scans). For ¹³C NMR, a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline-corrected for analysis.

-

-

Infrared (IR) Spectroscopy:

-

The measurement is typically performed using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

A background spectrum of the clean, empty ATR crystal is collected.

-

A small drop of neat this compound is placed directly onto the ATR crystal.

-

The sample spectrum is recorded (e.g., over a range of 4000-400 cm⁻¹, with 16-32 scans at a resolution of 4 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

-

Mass Spectrometry (MS):

-

The analysis is often performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC.

-

The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 column).

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV.

-

The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole), and a mass spectrum is generated.

-

Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of a this compound sample.

Caption: Workflow for the physical and spectral characterization of this compound.

References

- 1. This compound CAS#: 2916-68-9 [m.chemicalbook.com]

- 2. This compound | 2916-68-9 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, 98+% 250 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound 96 2916-68-9 [sigmaaldrich.com]

- 6. This compound(2916-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 2-(三甲基硅基)乙醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 2916-68-9 | TCI AMERICA [tcichemicals.com]

- 9. far-chemical.com [far-chemical.com]

- 10. This compound(2916-68-9) 1H NMR spectrum [chemicalbook.com]

- 11. This compound | C5H14OSi | CID 18013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ethanol, 2-(trimethylsilyl)- [webbook.nist.gov]

An In-depth Technical Guide to (2-Hydroxyethyl)trimethylsilane: Chemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hydroxyethyl)trimethylsilane, a versatile organosilicon compound, holds significant importance as a reagent in organic synthesis and analytical chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and in-depth analysis of its spectral data. Furthermore, this guide explores its primary application as a protecting group for alcohols and its utility in analytical techniques such as gas chromatography. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical sciences.

Chemical and Physical Properties

(2-Hydroxyethyl)trimethylsilane, also known by synonyms such as 2-(Trimethylsilyl)ethanol and 2-TMS-ethanol, is a clear, colorless liquid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₄OSi | [1][2] |

| Molecular Weight | 118.25 g/mol | [1][2] |

| CAS Number | 2916-68-9 | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 71-73 °C at 35 mmHg | [4] |

| Density | 0.81-0.83 g/mL at 20 °C | [4] |

| Refractive Index (n20/D) | 1.423 | [4] |

| Solubility | Soluble in water and most organic solvents. | [5] |

| Purity | Typically ≥ 98% (GC) | [3] |

Synthesis and Purification

Several methods have been reported for the synthesis of (2-Hydroxyethyl)trimethylsilane. The most common routes include the reduction of ethyl trimethylsilylacetate, the hydroboration/oxidation of vinyltrimethylsilane, and the reaction of a Grignard reagent with paraformaldehyde.[1][2]

Experimental Protocol: Synthesis via Grignard Reaction

This method is often preferred due to its convenience and relatively high yield.[1][2]

Materials:

-

(Chloromethyl)trimethylsilane

-

Magnesium turnings

-

Paraformaldehyde

-

Anhydrous diethyl ether

-

Aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of (chloromethyl)trimethylsilane in anhydrous diethyl ether to the magnesium turnings to form the Grignard reagent, trimethylsilylmethylmagnesium chloride. Maintain a gentle reflux during the addition.

-

Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add paraformaldehyde powder in portions to the stirred Grignard solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours until the paraformaldehyde has completely reacted.

-

Cool the reaction mixture again in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol: Fractional Distillation

Purification of the crude (2-Hydroxyethyl)trimethylsilane is typically achieved by fractional distillation under reduced pressure.[2]

Procedure:

-

If the NMR spectrum of the crude product is not clean, dissolve the alcohol in diethyl ether, wash it with aqueous NH₄Cl solution, dry over Na₂SO₄, and evaporate the solvent.[2]

-

Set up a fractional distillation apparatus with a vacuum source.

-

Carefully transfer the crude product to the distillation flask.

-

Slowly reduce the pressure and begin heating the distillation flask.

-

Collect the fraction boiling at 71-73 °C at a pressure of 35 mmHg.[4]

Spectral Analysis

The structural elucidation of (2-Hydroxyethyl)trimethylsilane is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.05 | Singlet | 9H | (CH ₃)₃Si- |

| ~0.95 | Triplet | 2H | -Si-CH ₂-CH₂-OH |

| ~3.65 | Triplet | 2H | -Si-CH₂-CH ₂-OH |

| Variable | Broad Singlet | 1H | -OH |

Note: The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows three distinct signals corresponding to the three different carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~ -1.5 | (C H₃)₃Si- |

| ~ 20.0 | -Si-C H₂-CH₂-OH |

| ~ 60.0 | -Si-CH₂-C H₂-OH |

FTIR Spectroscopy

The FTIR spectrum displays characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3330 (broad) | O-H stretch (hydrogen-bonded) |

| ~2955, 2895 | C-H stretch (aliphatic) |

| ~1250, 840 | Si-C stretch and CH₃ rock (in Si(CH₃)₃) |

| ~1050 | C-O stretch |

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of (2-Hydroxyethyl)trimethylsilane results in a characteristic fragmentation pattern.

| m/z | Proposed Fragment |

| 118 | [M]⁺ (Molecular ion) |

| 103 | [M - CH₃]⁺ |

| 75 | [(CH₃)₂SiOH]⁺ |

| 73 | [(CH₃)₃Si]⁺ (Base Peak) |

| 45 | [CH₂CH₂OH]⁺ |

Applications in Organic Synthesis and Analysis

Protection of Alcohols

A primary application of silyl (B83357) ethers, including those derived from (2-Hydroxyethyl)trimethylsilane, is the protection of hydroxyl groups in multi-step syntheses.[6][7] The silyl ether is stable under many reaction conditions where a free hydroxyl group would interfere, such as with strong bases (e.g., Grignard reagents), organometallic reagents, and some oxidizing and reducing agents.[8][9]

Materials:

-

Primary alcohol

-

(2-Hydroxyethyl)trimethylsilane (or a suitable silylating agent like trimethylsilyl (B98337) chloride)

-

A base (e.g., triethylamine (B128534) or imidazole)

-

Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF)

Procedure:

-

Dissolve the primary alcohol in the anhydrous aprotic solvent in a flame-dried flask under an inert atmosphere.

-

Add the base to the solution.

-

Slowly add the silylating agent (e.g., trimethylsilyl chloride) to the stirred solution at room temperature or 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is typically worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield the silyl-protected alcohol, which can be purified by distillation or chromatography if necessary.

Deprotection: The silyl ether can be readily cleaved to regenerate the alcohol under mild acidic conditions or, more commonly, by treatment with a fluoride (B91410) ion source such as tetrabutylammonium (B224687) fluoride (TBAF).[7]

Gas Chromatography (GC)

(2-Hydroxyethyl)trimethylsilane can be used as a derivatizing agent in gas chromatography to improve the volatility and thermal stability of polar analytes containing hydroxyl groups, thereby enhancing their separation and detection.[3] The silylation process converts the polar -OH groups into less polar -OSi(CH₃)₃ groups.[10]

Caption: Workflow for the GC-MS analysis of alcohols after derivatization.

Safety and Handling

(2-Hydroxyethyl)trimethylsilane is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a tightly sealed container in a cool, dry place.

Conclusion

(2-Hydroxyethyl)trimethylsilane is a valuable and versatile compound with well-defined chemical and physical properties. Its utility in organic synthesis, particularly as a protecting group for alcohols, and its application in analytical techniques like gas chromatography make it an important tool for chemists in various fields. This guide provides essential technical information to facilitate its safe and effective use in a laboratory setting.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 2916-68-9 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2916-68-9 | this compound | Silicon Compounds | Ambeed.com [ambeed.com]

- 6. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 10. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trimethylsilyl)ethanol (CAS 2916-68-9) for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trimethylsilyl)ethanol (TMSE) is a versatile organosilicon compound with the chemical formula (CH₃)₃SiCH₂CH₂OH and CAS number 2916-68-9. In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product chemistry, TMSE has established itself as a cornerstone for the protection of various functional groups. Its unique β-silyl arrangement allows for mild and selective deprotection through distinct fragmentation pathways, offering a significant advantage over many traditional protecting groups. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role as a protecting group. Detailed experimental protocols and mechanistic insights are presented to assist researchers in its effective utilization.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its handling, characterization, and use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2916-68-9 | [General] |

| Molecular Formula | C₅H₁₄OSi | [General] |

| Molecular Weight | 118.25 g/mol | [General] |

| Appearance | Clear, colorless liquid | [General] |

| Boiling Point | 71-73 °C at 35 mmHg | [General] |

| Density | 0.825 g/mL at 25 °C | [General] |

| Refractive Index (n²⁰/D) | 1.423 | [General] |

| Flash Point | 56 °C (132.8 °F) - closed cup | [1] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297) | [General] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference(s) |

| ¹H NMR | Signals corresponding to the trimethylsilyl (B98337), methylene (B1212753), and hydroxyl protons. | [2] |

| ¹³C NMR | Signals for the trimethylsilyl carbons and the two methylene carbons. | [2] |

| IR Spectroscopy | Characteristic peaks for O-H and C-O stretching, and Si-C vibrations. | [2] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. | [General] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the most common methods starting from readily available materials.

-

From Ethyl Bromoacetate (B1195939): This method involves a Reformatsky-type reaction of ethyl bromoacetate with zinc, followed by reaction with trimethylsilyl chloride to yield ethyl trimethylsilylacetate. Subsequent reduction with a strong hydride reducing agent like lithium aluminum hydride affords this compound.

-

From Vinyltrimethylsilane (B1294299): Hydroboration-oxidation of vinyltrimethylsilane provides a straightforward route to this compound.

-

From (Chloromethyl)trimethylsilane: The Grignard reagent derived from (chloromethyl)trimethylsilane can be reacted with formaldehyde (B43269) to produce the target alcohol.

This compound as a Protecting Group

The primary application of this compound in organic synthesis is as a protecting group for a variety of functionalities, including hydroxyls, carboxylic acids, amines, and phosphates. The resulting protected compounds are generally stable to a wide range of reaction conditions.

Protection of Functional Groups

The 2-(trimethylsilyl)ethyl (TSE) and 2-(trimethylsilyl)ethoxycarbonyl (Teoc) groups offer robust protection for various functional groups.

Caption: General workflow for the protection of functional groups using this compound.

Deprotection Strategies

The key advantage of the TSE and Teoc protecting groups lies in their selective removal under mild conditions that are orthogonal to many other protecting groups. Deprotection is typically achieved through fluoride-mediated or acid-catalyzed β-elimination.

Sources of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), readily cleave the TSE and Teoc groups. The high affinity of fluorine for silicon drives the reaction.

Caption: Mechanism of fluoride-mediated deprotection of a 2-(trimethylsilyl)ethyl protected group.

Certain TSE-protected functional groups, particularly esters, can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).

Caption: Mechanism of acid-catalyzed deprotection of a 2-(trimethylsilyl)ethyl ester.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates.

Protection of Amines as Teoc-Carbamates

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a robust protecting group for amines, introduced using reagents derived from this compound.

Protocol:

-

Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (B109758) or a mixture of dioxane and water.

-

Add a base (1.1-2.6 equiv), for example, triethylamine, pyridine, or sodium bicarbonate.[3]

-

Add the Teoc-reagent (e.g., Teoc-OSu, Teoc-OBt, or Teoc-Cl) (1.1 equiv) portion-wise at room temperature or 0 °C.[3]

-

Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.

-

Upon completion, perform an aqueous work-up. For example, wash the reaction mixture with a saturated solution of potassium bisulfate, followed by saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protection of Carboxylic Acids as 2-(Trimethylsilyl)ethyl Esters

A convenient method for the formation of TMSE esters involves the use of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate.[2]

Protocol:

-

To a solution of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent such as toluene (B28343), add 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate (2.0 equiv).[2]

-

Heat the reaction mixture to a gentle reflux.[2]

-

Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 18-24 hours.[2]

-

Upon completion, allow the reaction mixture to cool to room temperature and concentrate in vacuo.[2]

-

The crude product can be purified by silica gel chromatography to remove the trichloroacetamide (B1219227) byproduct and any unreacted starting materials.[2]

Deprotection of Teoc-Protected Amines with TBAF

Protocol:

-

Dissolve the Teoc-protected amine (1.0 equiv) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

-

Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M solution, 1.5 equiv) dropwise at room temperature.[3]

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amine by column chromatography or crystallization.

Deprotection of 2-(Trimethylsilyl)ethyl Esters with TFA

Protocol:

-

Dissolve the 2-(trimethylsilyl)ethyl ester in a suitable solvent, such as dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) to the solution. A common ratio is 50% TFA in DCM.[4]

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.

-

The resulting carboxylic acid can be purified by crystallization or chromatography if necessary.

Applications in Drug Development and Natural Product Synthesis

The unique properties of the 2-(trimethylsilyl)ethyl protecting group have made it an invaluable tool in the synthesis of complex molecules.

-

Peptide Synthesis: The Teoc group is used for the protection of α-amino groups of amino acids. Its stability to conditions used for the removal of other common protecting groups like Boc and Fmoc allows for orthogonal protection strategies in complex peptide synthesis.[3][5] The 2-(trimethylsilyl)ethyl ester can also be used for C-terminal protection.[6]

-

Oligonucleotide Synthesis: The 2-(trimethylsilyl)ethyl group has been effectively employed as a protecting group for the internucleotidic phosphate (B84403) in the synthesis of oligonucleotides.[7]

-

Natural Product Synthesis: The mild and selective deprotection conditions of TSE esters have been crucial in the total synthesis of complex and sensitive natural products. For example, it was instrumental in the synthesis of Verrucarin A, where a TSE ester was selectively cleaved in the presence of other ester functionalities.[8]

Safety and Handling

This compound is a flammable liquid and vapor.[1] It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its application as a protecting group for a wide range of functional groups, coupled with mild and selective deprotection methods, provides chemists with a powerful tool for the construction of complex molecules. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its effective and safe use in research and development, particularly in the fields of drug discovery and natural product synthesis.

References

- 1. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 2. mdpi.com [mdpi.com]

- 3. Application of Teoc Protecting Group [en.highfine.com]

- 4. researchgate.net [researchgate.net]

- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. tus.elsevierpure.com [tus.elsevierpure.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

2-(Trimethylsilyl)ethanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on 2-(Trimethylsilyl)ethanol, a versatile reagent used in organic synthesis, particularly as a protecting group for various functional groups.

Core Chemical Properties

This compound, also known as (2-Hydroxyethyl)trimethylsilane, is a clear, colorless liquid.[1][2] Its primary utility in complex molecule synthesis stems from its role as a protecting reagent for carboxyl, phosphoryl, hydroxyl, and amino groups.[1]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | References |

| Molecular Formula | C5H14OSi | [1][2][3][4][5] |

| Alternate Formula | (CH3)3SiCH2CH2OH | [3] |

| Molecular Weight | 118.25 g/mol | [1][2][3][4][5][6] |

| CAS Number | 2916-68-9 | [1][3][4] |

| Density | 0.825 g/mL at 25 °C | [1][5] |

| Boiling Point | 71-73 °C at 35 mmHg | [1][2][5] |

| Refractive Index | n20/D 1.423 | [1][2][5] |

Experimental Protocols

The user's request for detailed experimental protocols is best addressed by consulting established chemical synthesis literature and supplier-provided documentation. The preparation and use of this compound as a protecting group, for instance, involves standard organic chemistry techniques. Specific protocols are highly dependent on the substrate and the desired transformation. For purification, methods such as fractional distillation are typically employed.

Logical Relationships

The relationship between the compound's name, formula, and constituent parts can be visualized to clarify its structure.

References

An In-depth Technical Guide to 2-(Trimethylsilyl)ethanol: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and key applications of 2-(Trimethylsilyl)ethanol, a versatile organosilicon compound widely utilized in organic synthesis and analytical chemistry.

Core Physical Properties

This compound, also known as (2-Hydroxyethyl)trimethylsilane, is a colorless liquid at room temperature. Its key physical properties, including boiling point and density, are summarized below. These values are critical for its application in designing reaction conditions and for purification processes.

The following tables summarize the reported boiling point and density of this compound from various sources.

Table 1: Boiling Point of this compound at Reduced Pressures

| Boiling Point (°C) | Pressure (mmHg) |

| 71-73 | 35 |

| 75 | 41 |

| 50–52 | 10 |

| 144-146 | 760 (lit.) |

| 145 | 760 |

Table 2: Density of this compound

| Density (g/mL) | Temperature (°C) |

| 0.825 | 25 |

| 0.81-0.83 | 20 |

| 0.83 | 20/20 (Specific Gravity) |

| 0.8358 | 20 |

Detailed experimental protocols for the determination of the boiling point and density of this compound are not extensively described in readily available literature. However, standard methodologies for such determinations would typically be employed.

-

Boiling Point Determination: The boiling point of a liquid, particularly at reduced pressures, is commonly determined by vacuum distillation. This process involves heating the liquid in a distillation apparatus connected to a vacuum source. The temperature of the vapor that is in equilibrium with the boiling liquid is measured using a calibrated thermometer, and the corresponding pressure is recorded from a manometer. For accurate measurements, the thermometer bulb must be positioned correctly, just below the side arm of the distillation head, to ensure it measures the temperature of the vapor distilling into the condenser.

-

Density Determination: The density of a liquid can be determined using several methods. A common and precise method involves the use of a pycnometer, which is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, to allow air bubbles to escape. The procedure involves weighing the empty, clean, and dry pycnometer, then weighing it again when filled with the sample liquid, and finally weighing it filled with a reference liquid of known density (e.g., deionized water) at the same temperature. The density of the sample is then calculated from these masses and the known density of the reference liquid. Another modern technique is the use of an oscillating U-tube densitometer, which measures the oscillation frequency of a U-shaped tube filled with the sample, from which the density can be precisely calculated.

Applications in Organic Synthesis: The Teoc Protecting Group

A primary application of this compound is in the formation of the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group. This group is particularly valuable for the protection of amines, alcohols, and other functional groups during multi-step organic syntheses. The Teoc group is known for its stability under a range of reaction conditions and its selective removal under mild conditions, often using fluoride (B91410) ion sources.

The following diagram illustrates the general workflow for the protection of an alcohol using a Teoc group derived from this compound, followed by a generic chemical transformation and subsequent deprotection to regenerate the alcohol.

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Trimethylsilyl)ethanol

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2-(Trimethylsilyl)ethanol. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines detailed experimental protocols, presents a thorough analysis of the spectral data, and illustrates the correlation between the molecular structure and its spectroscopic signatures.

Introduction

This compound (TMSE) is a versatile organosilicon compound widely employed in organic synthesis, particularly as a protecting group for carboxylic acids, alcohols, and amines. Its utility stems from the stability of the trimethylsilyl (B98337) (TMS) group under various reaction conditions and its facile removal under specific, mild conditions. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of more complex molecules incorporating the TMSE moiety. This guide details the ¹H NMR, ¹³C NMR, and IR spectra of this compound.

Experimental Protocols

The following sections describe standardized methodologies for acquiring NMR and IR spectra of liquid samples, adaptable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

For ¹H NMR spectroscopy, a solution is typically prepared by dissolving 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent.[1][2][3] For ¹³C NMR, a more concentrated solution of 50-100 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][2] Commonly used deuterated solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[2][3] To ensure magnetic field homogeneity and obtain high-resolution spectra, the sample should be free of any particulate matter. This is achieved by filtering the solution through a pipette plugged with glass wool directly into a clean, dry NMR tube.[1][3] The final sample height in the tube should be approximately 4 cm.[3] An internal standard, such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm, is often added for accurate chemical shift referencing, although the residual solvent peak can also be used.[2]

2.1.2. Data Acquisition

NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.[4] For a standard ¹H NMR experiment, a 45° pulse is commonly used to allow for a shorter relaxation delay between scans.[4] The spectral width is set to encompass the expected range of proton chemical shifts, typically around 10-15 ppm. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.[4] The spectral width for ¹³C NMR is significantly larger, usually around 200-250 ppm. Shimming is performed on the deuterium (B1214612) lock signal of the solvent to optimize the magnetic field homogeneity.[4]

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation and Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining the IR spectrum of liquid samples like this compound.[5][6] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[5][6] Pressure is then applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement to subtract any atmospheric and instrumental absorptions. The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹.[6] To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.[6] After the measurement, the crystal can be easily cleaned with a suitable solvent, such as isopropanol (B130326) or acetone, and a soft tissue.[7]

Spectral Data and Interpretation

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and IR spectra of this compound.

¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~3.71 | Triplet (t) | 2H | -CH₂-OH |

| ~2.78 | Singlet (s) | 1H | -OH |

| ~0.96 | Triplet (t) | 2H | -Si-CH₂- |

| ~0.02 | Singlet (s) | 9H | -Si(CH₃)₃ |

Interpretation: The ¹H NMR spectrum displays four distinct signals corresponding to the four different proton environments in the molecule. The downfield triplet at approximately 3.71 ppm is attributed to the methylene (B1212753) protons adjacent to the electronegative oxygen atom. The broad singlet at around 2.78 ppm is characteristic of the hydroxyl proton, which can exchange with trace amounts of water in the solvent, often leading to a broad signal with variable chemical shift. The triplet at approximately 0.96 ppm corresponds to the methylene protons adjacent to the silicon atom. The most upfield and intense signal is a sharp singlet at about 0.02 ppm, integrating to nine protons, which is characteristic of the three equivalent methyl groups of the trimethylsilyl moiety.

¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) [ppm] | Assignment |

| ~61.5 | -CH₂-OH |

| ~22.5 | -Si-CH₂- |

| ~-1.5 | -Si(CH₃)₃ |

Interpretation: The proton-decoupled ¹³C NMR spectrum shows three signals, as expected from the molecular structure. The carbon of the methylene group attached to the hydroxyl group appears at approximately 61.5 ppm. The methylene carbon adjacent to the silicon atom is observed at around 22.5 ppm. The signal for the three equivalent methyl carbons of the TMS group appears at a characteristic upfield chemical shift of approximately -1.5 ppm.

IR Spectral Data

| Wavenumber (ν̃) [cm⁻¹] | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2950 | Strong | C-H stretch (aliphatic) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~1050 | Strong | C-O stretch |

| ~860, 840 | Strong | Si-C stretch and CH₃ rock |

Interpretation: The IR spectrum of this compound exhibits several characteristic absorption bands. A prominent, broad band centered around 3350 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol, with the broadening resulting from intermolecular hydrogen bonding.[8] Strong absorptions around 2950 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups. A strong band at approximately 1250 cm⁻¹ is characteristic of the symmetric deformation of the Si-CH₃ groups. The strong absorption around 1050 cm⁻¹ is assigned to the C-O stretching vibration. Finally, the strong bands in the 860-840 cm⁻¹ region are characteristic of the Si-C stretching and methyl rocking vibrations of the trimethylsilyl group.

Structure-Spectra Correlation Diagram

The following diagram, generated using the DOT language, illustrates the logical relationship between the structural fragments of this compound and their corresponding signals in the NMR and IR spectra.

Caption: Correlation of this compound structural fragments with their NMR and IR signals.

Conclusion

This technical guide has provided a detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. The presented data, along with the experimental protocols and the structure-spectra correlation diagram, offer a valuable resource for scientists and researchers. A thorough understanding of these spectroscopic signatures is essential for the effective use of this compound in synthetic applications and for the accurate characterization of related compounds.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. rsc.org [rsc.org]

- 5. agilent.com [agilent.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Grignard Synthesis of 2-(trimethylsilyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(trimethylsilyl)ethanol via the Grignard reaction. This method is noted for its convenience and efficiency, utilizing the reaction of (trimethylsilyl)methylmagnesium chloride with formaldehyde.[1] This document outlines the core reaction mechanism, detailed experimental protocols, and a summary of key quantitative data to support research and development activities.

Introduction

This compound is a valuable building block in organic synthesis, primarily used for the introduction of the 2-(trimethylsilyl)ethyl (SEM) protecting group for alcohols, amines, and carboxylic acids. The Grignard synthesis represents one of the most convenient methods for its preparation on a laboratory scale.[1] The synthesis is a two-step process beginning with the formation of the Grignard reagent, (trimethylsilyl)methylmagnesium chloride, followed by its nucleophilic addition to formaldehyde.

Reaction Mechanism and Experimental Workflow

The overall synthesis involves two primary stages:

-

Formation of the Grignard Reagent : (Chloromethyl)trimethylsilane reacts with magnesium turnings in an anhydrous ether solvent to form (trimethylsilyl)methylmagnesium chloride.

-

Nucleophilic Addition to Formaldehyde : The Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.

The logical workflow and the chemical reaction pathway are illustrated below.

References

An In-depth Technical Guide to the Hydroboration-Oxidation of Vinyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydroboration-oxidation of vinyltrimethylsilane (B1294299), a key reaction in organosilicon chemistry for the synthesis of valuable silylethanol derivatives. This document details the reaction's mechanism, regioselectivity with various borane (B79455) reagents, and provides adaptable experimental protocols.

Introduction

The hydroboration-oxidation of vinyltrimethylsilane is a two-step organic reaction that converts the vinylsilane into a trimethylsilylethanol. This process is of significant interest as it can yield two regioisomeric alcohol products: 1-(trimethylsilyl)ethanol (B77151) (the α-isomer) and 2-(trimethylsilyl)ethanol (the β-isomer). The regiochemical outcome of this reaction is highly dependent on the steric bulk of the borane reagent employed, offering a versatile method for the selective synthesis of either isomer. These silylated alcohols are valuable intermediates in organic synthesis, finding applications as protecting groups and in the construction of more complex molecules.

Reaction Mechanism and Regioselectivity

The hydroboration-oxidation of vinyltrimethylsilane proceeds via a syn-addition of the borane across the double bond, followed by an oxidation step that replaces the boron atom with a hydroxyl group, retaining the stereochemistry.

The regioselectivity of the initial hydroboration step is governed by both steric and electronic factors. The boron atom preferentially adds to the less sterically hindered carbon of the double bond. In the case of vinyltrimethylsilane, the bulky trimethylsilyl (B98337) group exerts a significant steric influence.

-

With less sterically hindered boranes , such as borane-tetrahydrofuran (B86392) complex (BH3-THF), a mixture of both the α- and β-adducts is formed. The electronic effect of the silicon atom, which can stabilize a partial positive charge on the β-carbon, leads to a notable amount of the α-isomer.

-

With bulkier borane reagents , such as disiamylborane, dicyclohexylborane, or 9-borabicyclo[3.3.1]nonane (9-BBN), the steric hindrance of the trimethylsilyl group directs the boron atom almost exclusively to the terminal carbon, leading to the formation of the β-isomer, this compound, with high regioselectivity.[1]

The general mechanism can be visualized as a two-step process:

Caption: General workflow of the hydroboration-oxidation of vinyltrimethylsilane.

Quantitative Data on Regioselectivity

The choice of borane reagent has a profound impact on the ratio of the resulting regioisomeric alcohols. The following table summarizes the observed regioselectivity with different borane reagents.

| Borane Reagent | α-isomer: 1-(trimethylsilyl)ethanol (%) | β-isomer: this compound (%) | Reference |

| Borane-THF (BH3-THF) | ~43 | ~57 | General observation for less hindered boranes |

| Disiamylborane | ≤ 5 | ≥ 95 | [1] |

| Dicyclohexylborane | ≤ 5 | ≥ 95 | [1] |

| 9-BBN | < 1 | > 99 | [1] |

Detailed Experimental Protocols

The following are representative experimental protocols for the hydroboration-oxidation of vinyltrimethylsilane using different borane reagents. Note: These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: Hydroboration with Borane-THF Complex

This protocol typically yields a mixture of 1-(trimethylsilyl)ethanol and this compound.

Caption: Experimental workflow for hydroboration-oxidation using BH3-THF.

Methodology:

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with vinyltrimethylsilane and anhydrous tetrahydrofuran (B95107) (THF).

-

Hydroboration: The solution is cooled to 0 °C in an ice bath. A solution of borane-THF complex (1 M in THF) is added dropwise via the dropping funnel. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Oxidation: The flask is cooled again to 0 °C. Aqueous sodium hydroxide (B78521) (e.g., 3 M) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution), ensuring the internal temperature does not exceed 30 °C.

-

Workup and Purification: After stirring at room temperature for several hours or overnight, the reaction mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of 1-(trimethylsilyl)ethanol and this compound, can be purified and the isomers separated by fractional distillation or column chromatography.

Protocol 2: Hydroboration with 9-BBN for Selective Synthesis of this compound

This protocol is designed for the highly regioselective synthesis of this compound.

Caption: Experimental workflow for hydroboration-oxidation using 9-BBN.

Methodology:

-

Reaction Setup: In a nitrogen-flushed, oven-dried flask, vinyltrimethylsilane is dissolved in anhydrous THF.

-

Hydroboration: A solution of 9-BBN (0.5 M in THF) is added to the vinyltrimethylsilane solution at room temperature. The mixture is stirred for 4-6 hours to ensure complete formation of the alkylborane.

-

Oxidation: The reaction mixture is cooled to 0 °C, and aqueous sodium hydroxide (e.g., 3 M) is added, followed by the careful, dropwise addition of 30% hydrogen peroxide.

-

Workup and Purification: The workup procedure is similar to that described in Protocol 1. The resulting crude product is predominantly this compound and can be purified by distillation under reduced pressure or column chromatography to yield the pure product.

Characterization of Products

The two isomeric products can be distinguished by their spectroscopic data.

Spectroscopic Data

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |

| 1-(trimethylsilyl)ethanol | ~3.7 (q, 1H, CH-OH), ~1.2 (d, 3H, CH3-CH), ~0.1 (s, 9H, Si(CH3)3) | ~63 (CH-OH), ~20 (CH3-CH), ~-3 (Si(CH3)3) | ~3350 (O-H stretch), ~1250, ~840 (Si-C stretch) | 118 (M+), 103, 75, 73 |

| This compound | ~3.7 (t, 2H, CH2-OH), ~1.0 (t, 2H, Si-CH2), ~0.0 (s, 9H, Si(CH3)3) | ~61 (CH2-OH), ~20 (Si-CH2), ~-2 (Si(CH3)3) | ~3330 (O-H stretch), ~1250, ~860 (Si-C stretch) | 118 (M+), 103, 75, 73 |

Conclusion

The hydroboration-oxidation of vinyltrimethylsilane is a powerful and versatile reaction for the synthesis of 1-(trimethylsilyl)ethanol and this compound. The regiochemical outcome can be effectively controlled by the choice of the borane reagent, with sterically hindered boranes such as 9-BBN providing excellent selectivity for the anti-Markovnikov product, this compound. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient and selective preparation of these useful organosilicon building blocks.

References

A Comprehensive Technical Guide to the Purification of 2-(trimethylsilyl)ethanol by Distillation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purification of 2-(trimethylsilyl)ethanol, a versatile reagent in organic synthesis, through distillation. This document outlines the physical and chemical properties of this compound, potential impurities, and a detailed experimental protocol for its purification. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Properties of this compound

This compound is a clear, colorless liquid widely used as a protecting group for various functional groups in multi-step organic synthesis. Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₁₄OSi | |

| Molecular Weight | 118.25 g/mol | |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 71-73 °C at 35 mmHg75 °C at 41 mmHg | |

| Density | ~0.825 g/mL at 25 °C | |

| Refractive Index | ~1.423 at 20 °C |

Potential Impurities

Commercial or synthetically prepared this compound may contain various impurities that can interfere with subsequent reactions. Understanding these potential impurities is crucial for selecting the appropriate purification strategy.

| Impurity Type | Potential Source | Removal Method |

| Starting Materials | Incomplete reaction during synthesis (e.g., from Grignard reaction with paraformaldehyde). | Distillation |

| Solvents | Residual solvents from synthesis or workup (e.g., diethyl ether, tetrahydrofuran). | Evaporation, Distillation |

| By-products | Side reactions during synthesis. | Aqueous wash, Distillation |

| Water | Exposure to moisture from the atmosphere or during workup. | Drying agents (e.g., Na₂SO₄, MgSO₄), Distillation |

| Acidic/Basic Residues | Catalysts or reagents used in synthesis. | Aqueous wash |

Purification Workflow

The purification of this compound typically involves a pre-distillation workup to remove water and water-soluble impurities, followed by vacuum distillation to separate the pure compound from non-volatile and other volatile impurities.

Caption: Workflow for the purification of this compound.

Experimental Protocol

This section provides a detailed methodology for the purification of this compound, incorporating a pre-distillation workup and vacuum distillation.

Pre-distillation Workup

This initial step is designed to remove water and water-soluble impurities.

Materials:

-

Crude this compound

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Dissolve the crude this compound in diethyl ether.

-

Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and discard the aqueous layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator to yield the crude, dried this compound.

Vacuum Distillation

Vacuum distillation is employed to purify this compound by separating it from non-volatile impurities and other components with different boiling points.

Apparatus Setup: A standard vacuum distillation apparatus is required, including:

-

A round-bottom flask (distillation flask)

-

A short-path distillation head or a fractional distillation column (e.g., Vigreux column)

-

A condenser

-

A receiving flask

-

A thermometer and adapter

-

A vacuum source (e.g., vacuum pump) with a cold trap

-

A heating mantle with a magnetic stirrer or boiling chips

Caption: Diagram of a standard vacuum distillation apparatus.

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Place the crude, dried this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar.

-

Begin circulating cold water through the condenser.

-

Carefully apply vacuum to the system, reducing the pressure to approximately 35 mmHg.

-

Once the desired pressure is stable, begin heating the distillation flask gently.

-

Collect any low-boiling initial fractions in a separate receiving flask and discard.

-

As the vapor temperature approaches the target range of 71-73 °C, switch to a clean receiving flask to collect the pure this compound fraction.

-

Maintain a steady distillation rate by carefully controlling the heat input. The temperature should remain constant during the collection of the main fraction.

-

Once the majority of the product has distilled, or if the temperature begins to rise or fall significantly, stop the distillation by removing the heat source.

-

Allow the apparatus to cool completely before slowly releasing the vacuum.

-

The collected fraction should be pure this compound. Characterize the product by appropriate analytical methods (e.g., NMR, GC-MS) to confirm purity.

Safety Precautions

-

This compound is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.

-

It can cause skin and serious eye irritation.

-

May cause respiratory irritation.

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Ensure that a safety shower and eyewash station are readily accessible.

By following this comprehensive guide, researchers, scientists, and drug development professionals can effectively purify this compound for use in their synthetic endeavors, ensuring the quality and reliability of their experimental results.

Methodological & Application

Application Notes and Protocols: 2-(Trimethylsilyl)ethanol as a Hydroxyl Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile and robust protecting group for hydroxyl functionalities, widely employed in complex organic synthesis. Derived from 2-(trimethylsilyl)ethanol (TMSE), the SEM ether offers a distinct stability profile, rendering it an invaluable tool in multistep synthetic campaigns, particularly in the synthesis of natural products and active pharmaceutical ingredients.[1][2] This document provides detailed application notes, experimental protocols, and a summary of its stability and orthogonality.

The SEM group is known for its stability under a wide range of conditions including basic, reductive, and oxidative environments, as well as in the presence of many organometallic reagents.[2] It is generally more robust than other acetal-based protecting groups like methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers under acidic conditions.[3] However, it can be readily and selectively cleaved under specific fluoride-mediated or acidic conditions.[1][2]

Protection of Hydroxyl Groups

The protection of an alcohol as its SEM ether is typically achieved by reacting the alcohol with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base. The choice of base and solvent can be adapted to the substrate's reactivity and solubility.

References

Application Notes and Protocols: Protecting Carboxyl Groups with 2-(trimethylsilyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of carboxylic acids is a fundamental and often critical step in the multistep synthesis of complex organic molecules, particularly in peptide synthesis and drug development. The choice of a suitable protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The 2-(trimethylsilyl)ethyl (TMSE) group has emerged as a valuable tool for the protection of carboxylic acids due to its robustness under many synthetic transformations and its mild and selective deprotection under fluoride-mediated conditions.[1][2]

These application notes provide detailed protocols for the protection of carboxylic acids using 2-(trimethylsilyl)ethanol and for the subsequent deprotection of the resulting TMSE esters.

Key Advantages of the TMSE Protecting Group:

-

Orthogonality: The TMSE group is stable to conditions used for the removal of other common protecting groups such as benzyloxycarbonyl (Z) and tert-butyl (Boc), making it an excellent choice for complex synthetic strategies.[1]

-

Stability: TMSE esters are stable to hydrogenolysis and a range of other reaction conditions.[1]

-

Mild Deprotection: Cleavage of the TMSE group is typically achieved under mild conditions using a fluoride (B91410) source, which is compatible with many sensitive functional groups.[2]

Protection of Carboxylic Acids with this compound